

A Comprehensive Technical Guide to 2-(3-Bromopyridin-4-YL)acetonitrile

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Compound of Interest

Compound Name: 2-(3-Bromopyridin-4-YL)acetonitrile

Cat. No.: B114290

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-(3-Bromopyridin-4-YL)acetonitrile**, a key building block in medicinal chemistry. This document details its physicochemical properties, a proposed synthetic route with a comprehensive experimental protocol, and relevant analytical methodologies.

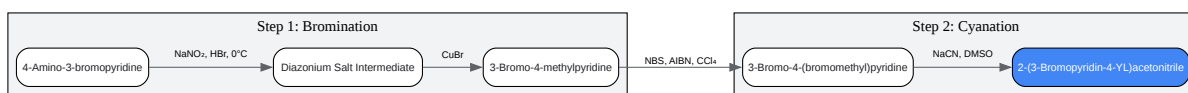
Core Molecular Data

2-(3-Bromopyridin-4-YL)acetonitrile is a substituted pyridine derivative with significant potential in the synthesis of complex heterocyclic systems for drug discovery.

Parameter	Value	Citations
Molecular Formula	C ₇ H ₅ BrN ₂	[1][2]
Molecular Weight	197.03 g/mol	[1][2]
CAS Number	142892-31-7	[1][2]
Physical Form	Solid	[1]
Boiling Point	304.2 ± 27.0 °C at 760 mmHg	[1]
Storage Temperature	4°C	[1]

Proposed Synthesis Pathway

A plausible and efficient synthesis of **2-(3-Bromopyridin-4-YL)acetonitrile** can be envisioned through a two-step process starting from 4-methyl-3-nitropyridine. The initial step involves a Sandmeyer-type reaction to introduce the bromine atom, followed by a nucleophilic substitution to append the acetonitrile moiety.



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Caption: Proposed synthesis of **2-(3-Bromopyridin-4-YL)acetonitrile**.

Detailed Experimental Protocols

The following protocols are proposed based on established chemical transformations for similar pyridine derivatives and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 3-Bromo-4-methylpyridine via Sandmeyer-Type Reaction

This procedure is adapted from the synthesis of similar brominated pyridines.

Materials:

- 4-Amino-3-bromopyridine
- 48% Hydrobromic acid (HBr)
- Sodium nitrite (NaNO_2)
- Copper(I) bromide (CuBr)

- Sodium hydroxide (NaOH) solution
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- In a reaction vessel, dissolve 4-amino-3-bromopyridine in 48% hydrobromic acid.
- Cool the mixture to 0°C in an ice-salt bath with continuous stirring.
- Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
- Slowly add the cold diazonium salt solution to the CuBr solution.
- Allow the reaction mixture to warm to room temperature and then heat gently until nitrogen evolution ceases.
- Cool the mixture and neutralize with a sodium hydroxide solution.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-bromo-4-methylpyridine.

Step 2: Synthesis of 2-(3-Bromopyridin-4-YL)acetonitrile

This two-part step involves the bromination of the methyl group followed by cyanation.

Part A: Bromination of the Methyl Group

Materials:

- 3-Bromo-4-methylpyridine

- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a solution of 3-bromo-4-methylpyridine in anhydrous carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to room temperature and filter off the succinimide.
- Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-4-(bromomethyl)pyridine.

Part B: Cyanation

Materials:

- Crude 3-bromo-4-(bromomethyl)pyridine
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethyl acetate

- Water
- Brine

Procedure:

- Dissolve the crude 3-bromo-4-(bromomethyl)pyridine in anhydrous DMSO.
- Add sodium cyanide to the solution and stir at room temperature until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic extracts with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-(3-Bromopyridin-4-YL)acetonitrile**.

Analytical Methodologies

The purity and identity of **2-(3-Bromopyridin-4-YL)acetonitrile** can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the quantitative analysis of the compound and for monitoring reaction progress.

Parameter	Suggested Conditions
Column	C18 (e.g., 150 x 4.6 mm, 5 μ m)
Mobile Phase	A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate	1.0 mL/min
Detection	UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume	10 μ L

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation of the final compound and intermediates. The expected spectra would show characteristic shifts for the pyridine ring protons and the methylene protons of the acetonitrile group.

Safety Information

2-(3-Bromopyridin-4-yl)acetonitrile should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

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References

- 1. 2-(3-Bromopyridin-4-yl)acetonitrile | 142892-31-7 [sigmaaldrich.com]
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